8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid

Description

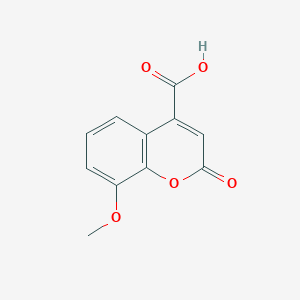

8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid is a chromene-based organic compound characterized by a benzopyran core with a methoxy group at position 8, a ketone at position 2, and a carboxylic acid at position 3.

Properties

Molecular Formula |

C11H8O5 |

|---|---|

Molecular Weight |

220.18 g/mol |

IUPAC Name |

8-methoxy-2-oxochromene-4-carboxylic acid |

InChI |

InChI=1S/C11H8O5/c1-15-8-4-2-3-6-7(11(13)14)5-9(12)16-10(6)8/h2-5H,1H3,(H,13,14) |

InChI Key |

NPUMLTWHOICCRN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C=C2C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method includes the condensation of salicylaldehyde derivatives with malonic acid in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions to facilitate the formation of the chromene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions include various substituted chromenes, quinones, and reduced derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid, a coumarin derivative with a unique chromene ring structure and the molecular formula , is characterized by a methoxy group at the 8th position and a carboxylic acid group at the 4th position. This compound has garnered interest for its diverse biological activities and potential applications in medicine and industry.

Therapeutic Potential

- Studies suggest that this compound may have applications in treating diseases such as cancer, Alzheimer's disease, and cardiovascular disorders.

- The compound exhibits significant biological activities and may modulate signaling pathways related to inflammation and oxidative stress, contributing to its therapeutic effects. Further studies are needed to elucidate specific interactions at the molecular level.

Structural Similarities and Unique Properties

This compound shares structural similarities with several compounds, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-Hydroxy-4-methylcoumarin | Hydroxy group at position 7 | Known for fluorescent properties |

| 6-Methoxy-2H-chromen-2-one | Methoxy group at position 6 | Exhibits similar biological activities |

| 4-Hydroxycoumarin | Hydroxy group at position 4 | Well-known anticoagulant used in medications like warfarin |

| 8-Hydroxycoumarin | Hydroxy group at position 8 | Exhibits strong antioxidant properties |

This compound is distinguished by its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of methoxy and carboxylic acid functionalities makes it a versatile scaffold for further modifications and applications.

Synthesis and Industrial Production

- The synthesis of this compound typically involves cyclization reactions of appropriate precursors under acidic or basic conditions.

- Industrial production may utilize optimized conditions for yield and purity, including continuous flow reactors and green chemistry principles like solvent-free conditions.

Other relevant coumarin derivatives

- Coumarin derivatives synthesized from thiazolyl coumarin derivatives have been examined for their structure–activity relationships .

- Certain derivatives have antiproliferative activity toward the T47D human breast cancer cell line .

- Acylation can produce a large number of compounds easily, these derivatives are not expected to be nonspecific cytotoxicity .

Mechanism of Action

The mechanism of action of 8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, physical properties, and applications of 8-methoxy-2-oxo-2H-chromene-4-carboxylic acid and related compounds:

Key Observations

Positional Effects of Substituents: The carboxylic acid group at position 4 (target compound) versus position 3 or 8 alters polarity and hydrogen-bonding capacity, impacting solubility and crystallinity. For example, 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid forms robust C–H···O hydrogen bonds, contributing to its high melting point (~227°C) .

Synthetic Routes :

- The target compound’s methyl ester derivative (Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate) is synthesized via optimized pathways involving microwave-assisted reactions, suggesting scalable methods for the free acid .

- Derivatives like 6-bromo-8-methoxy analogs highlight the role of halogenation in enhancing bioactivity or enabling further functionalization .

Chromene-3-carboxylic acids (e.g., 7-methoxy and 8-methoxy variants) are explored as anti-diabetic agents and multitarget ligands, underscoring the scaffold’s versatility .

Biological Activity

8-Methoxy-2-oxo-2H-chromene-4-carboxylic acid is a compound belonging to the coumarin family, characterized by its unique chromene ring structure. Its molecular formula is C₁₁H₈O₅, and it features a methoxy group at the 8th position and a carboxylic acid group at the 4th position. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

The compound's structure contributes significantly to its biological activity. The methoxy and carboxylic acid functionalities enhance its reactivity and interaction with biological targets. The synthesis typically involves cyclization reactions under acidic or basic conditions, often optimized for yield and purity using green chemistry principles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting growth, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been shown to modulate signaling pathways associated with inflammation. It appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

Cytotoxicity and Anticancer Activity

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. For instance, it has demonstrated selective cytotoxicity against human melanoma and glioblastoma cells, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Case Studies

- Cytogenotoxicity Assay : A study evaluated the cytogenotoxic effects of this compound on Lactuca sativa. Results showed that higher concentrations led to increased chromosomal abnormalities, indicating potential risks at elevated doses .

- Antioxidant Activity : The compound was assessed for its antioxidant properties through various assays measuring lipid peroxidation and enzyme activity. It exhibited notable antioxidant capacity, contributing to its protective effects against oxidative stress .

Comparative Analysis

The following table summarizes the biological activities of this compound alongside structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Yes | 10 µM (melanoma) | Yes |

| 7-Hydroxy-4-methylcoumarin | Moderate | 15 µM (various) | No |

| 6-Methoxy-2H-chromen-2-one | Yes | 20 µM (various) | Yes |

| 4-Hydroxycoumarin | Yes | 5 µM (various) | Yes |

The mechanism underlying the biological activities of this compound involves its interaction with various molecular targets. It is thought to modulate pathways related to inflammation and oxidative stress, contributing to both its anti-inflammatory and anticancer effects. Further studies are needed to elucidate specific interactions at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.